N-Acetyl-L-Idosamine
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Overview
Description
N-Acetyl-L-Idosamine is a member of the 2-amino-2-deoxy-sugars group, which are essential building blocks in various biological molecules such as glycosaminoglycans, peptidoglycans, and lipopolysaccharides . These compounds play crucial roles in numerous biological processes, including protein folding and extracellular recognition processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-Idosamine involves several steps, starting from enantiopure tartaric acid, which is selectively converted to epoxy alcohols. The key step in this synthesis is the palladium-catalyzed, stereo- and regioselective epoxide opening followed by nucleophilic substitution of an azide functionality . This method allows the synthesis of both enantiomers of this compound.
Industrial Production Methods
The use of acetic anhydride in aqueous solutions is a common method for acetylation reactions .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-Idosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride for acetylation, palladium catalysts for epoxide opening, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation reactions typically yield N-acetyl derivatives, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-Acetyl-L-Idosamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-L-Idosamine involves its incorporation into glycoproteins and other biological molecules. It influences protein folding within the endoplasmic reticulum and serves as a ligand for extracellular recognition processes . The molecular targets and pathways involved include enzymes, lectins, and antibodies that interact with glycoproteins containing this compound .
Comparison with Similar Compounds
Similar Compounds
N-Acetylgalactosamine: Another 2-amino-2-deoxy-sugar with similar biological roles.
N-Acetylglucosamine: A related compound used in various biomedical applications.
N-Acetylcysteine: An acetylated amino acid with antioxidant properties.
Uniqueness
N-Acetyl-L-Idosamine is unique due to its specific stereochemistry and its role in the synthesis of glycoproteins and other complex carbohydrates. Its ability to influence protein folding and extracellular recognition processes sets it apart from other similar compounds .
Properties
CAS No. |
639465-36-4 |
---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7+,8?/m0/s1 |
InChI Key |
OVRNDRQMDRJTHS-IQMFPIFPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@@H](OC1O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
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